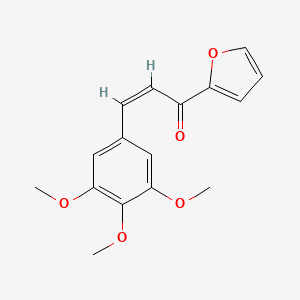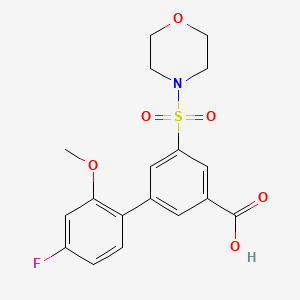![molecular formula C20H21N3O2 B5334021 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, also known as Compound A, is a novel small molecule that has been developed for scientific research purposes. This compound has shown great potential in various research applications, including the study of biological processes and the development of new therapeutic agents.
Mechanism of Action
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been shown to inhibit the activity of a specific protein called NF-κB, which is involved in the regulation of various genes that are important in inflammation and cancer. By inhibiting NF-κB, this compound A can reduce inflammation and prevent the growth and spread of cancer cells. Additionally, this compound A has been shown to activate a protein called PPARγ, which is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound A can improve glucose and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound A can inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and prevent the activation of immune cells. In vivo studies have shown that this compound A can reduce inflammation in animal models of arthritis, colitis, and lung injury. Additionally, this compound A has been shown to improve glucose and lipid homeostasis in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A in lab experiments is its high potency and selectivity for NF-κB and PPARγ. This allows researchers to study the specific biological processes involved in various diseases with high precision. Additionally, this compound A has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in vivo. Another direction is the identification of new therapeutic targets for this compound A, beyond NF-κB and PPARγ, that can expand its potential applications in various diseases. Additionally, the use of this compound A in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, could enhance its therapeutic effects and reduce drug resistance. Overall, the potential of this compound A as a tool compound and therapeutic agent makes it a promising area of research for the future.
Synthesis Methods
The synthesis method of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A involves the reaction of 3-methylphenyl isocyanate with 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole in the presence of butyric anhydride. The resulting product is then purified using column chromatography to obtain pure this compound A. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of this compound A.
Scientific Research Applications
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been found to have a wide range of scientific research applications. It has been used as a tool compound to study the biological processes involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used in the development of new therapeutic agents for these diseases.
Properties
IUPAC Name |
3-methyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-18(24)21-17-9-5-8-16(12-17)20-23-22-19(25-20)15-7-4-6-14(3)11-15/h4-9,11-13H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWZCDFAQXOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5333941.png)

![N-(2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5333961.png)

![4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5333970.png)
![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-2-ylmethyl)amino]nicotinamide](/img/structure/B5333977.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5333986.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5333992.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5334000.png)

![2-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B5334020.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}phenylalanine](/img/structure/B5334022.png)
![2-(3-morpholinyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B5334032.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
